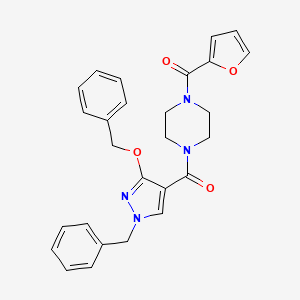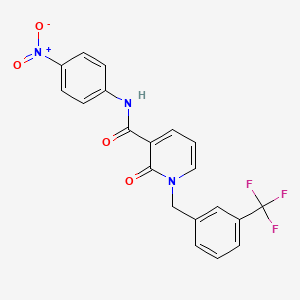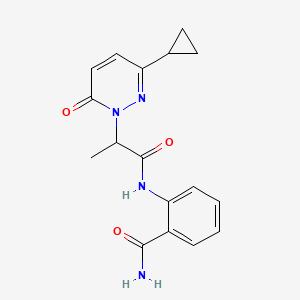
4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-hydroxy-2-quinolones . 4-Hydroxy-2-quinolones are organic compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones and their analogs has been a topic of interest in recent years . These compounds are often synthesized through a series of complex reactions, including extraction, chromatographic separation, and final crystallization .Molecular Structure Analysis
The molecular structure of this compound is likely complex, with multiple chiral centers and a cyclic nature. The unique amino acid, Bmt, plays a pivotal role in the structure, contributing to the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are intricate, given the molecule’s complexity . The correlation of Bmt to dihydro-MeBmt through chemical transformation is a key step in confirming the structure of the novel amino acid .Wissenschaftliche Forschungsanwendungen
Synthesis of Nickel Complexes
This compound has been used in the synthesis of new complexes of nickel (II). The complexes were synthesized in the reaction mixture of nickel (II) acetate and 4-hydroxy-2-oxo-2H-chromene-3-carboxamide . The complexes were characterized by elemental analysis, IR spectroscopy, and ESI mass spectrometry .
Antimicrobial Activity
The compound has shown significant antimicrobial activity. It has been tested against a pathogenic fungus Aspergillus flavus, as well as the antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .
Anticancer Activity
The compound has shown remarkable anticancer activity. Especially the coumarin derivative 4-hydroxy-2-oxo-2H-chromene-3-carboxamide attracted attention as a potentially very active compound in live cells .
Anti-HIV Activity
The compound has shown anti-HIV activity. Some coumarins, including this compound, have been confirmed to have anti-HIV activities .
Synthesis of Heterocycles
The compound has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Anticoagulant Properties
Complexes that contain coumarin as a ligand, including this compound, have shown anticoagulant properties .
Antitumor Activity
The compound has shown antitumor activity. Complexes that contain coumarin as a ligand, including this compound, have shown antitumor activity .
Anti-Inflammatory Activity
The compound has shown anti-inflammatory activity. Some coumarins, including this compound, have shown anti-inflammatory activities .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)sulfonyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-10-6-8-11(9-7-10)25(22,23)18-16(20)14-15(19)12-4-2-3-5-13(12)24-17(14)21/h2-9,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAIMTPQKHAJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)
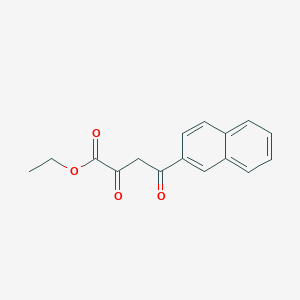
![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)
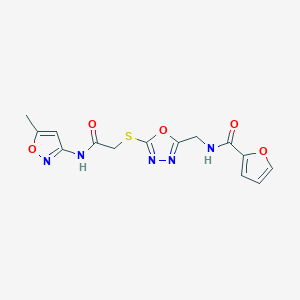
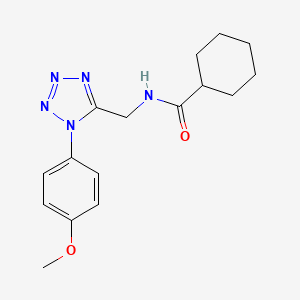
![(2,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2780000.png)

